(R)-N-(4-Methoxybenzyl)tetrahydrofuran-3-amine
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Overview
Description
®-N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a chiral amine compound characterized by the presence of a tetrahydrofuran ring and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-Methoxybenzyl)tetrahydrofuran-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-tetrahydrofuran-3-amine and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The ®-tetrahydrofuran-3-amine is reacted with 4-methoxybenzyl chloride in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-N-(4-Methoxybenzyl)tetrahydrofuran-3-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-N-(4-Methoxybenzyl)tetrahydrofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted tetrahydrofuran amines with various functional groups.
Scientific Research Applications
®-N-(4-Methoxybenzyl)tetrahydrofuran-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N-(4-Methoxybenzyl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance binding affinity to these targets, while the tetrahydrofuran ring provides structural stability. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(4-Methoxybenzyl)tetrahydrofuran-3-amine
- ®-N-(4-Ethoxybenzyl)tetrahydrofuran-3-amine
- ®-N-(4-Methoxybenzyl)tetrahydropyran-3-amine
Uniqueness
®-N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is unique due to its specific chiral configuration and the presence of both a tetrahydrofuran ring and a methoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(3R)-N-[(4-methoxyphenyl)methyl]oxolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-12-4-2-10(3-5-12)8-13-11-6-7-15-9-11/h2-5,11,13H,6-9H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVVJOKMMXFIHE-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN[C@@H]2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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